

Pharmacokinetics and pharmacodynamics of YH-306

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of YH-306.

Introduction

YH-306 is a novel synthetic small molecule identified as a promising candidate for the treatment of colorectal cancer (CRC).[1] It functions as a modulator of the Focal Adhesion Kinase (FAK) signaling pathway, which is critically involved in cell migration, invasion, proliferation, and survival—hallmarks of cancer metastasis. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of **YH-306**, with a focus on its mechanism of action and anti-tumor efficacy.

Pharmacokinetics

As of the latest available research, detailed pharmacokinetic parameters for **YH-306**, such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in the scientific literature. The primary research has focused on its pharmacodynamic effects and mechanism of action.

Pharmacodynamics

The pharmacodynamic properties of **YH-306** have been characterized through a series of in vitro and in vivo studies, primarily demonstrating its ability to inhibit key processes in cancer progression and metastasis.



In Vitro Efficacy

YH-306 has demonstrated potent anti-cancer effects across multiple colorectal cancer cell lines.

Table 1: Summary of In Vitro Pharmacodynamic Effects of YH-306

Parameter	Cell Lines	Concentration Range	Effect	Reference
Cell Migration	HT-29, CT-26, HCT116	10-50 μΜ	Dose-dependent inhibition of wound healing migration.	[1]
Cell Invasion	CT-26	10-50 μΜ	Dose-dependent inhibition of invasion through type I collagen and Matrigel.	[1]
Cell Adhesion	HT-29, HCT116	50 μΜ	Significant reduction of adhesion to type I collagen and fibronectin.	[1]
Cell Proliferation	Six CRC cell lines	Not specified	Potent suppression of proliferation.	[1]
Apoptosis	Four CRC cell lines	Not specified	Induction of apoptosis.	
Colony Formation	HCT116, HT-29	Not specified	Inhibition of 2D colony formation.	-

In Vivo Efficacy



The anti-tumor activity of **YH-306** was evaluated in a xenograft mouse model of colorectal cancer.

Table 2: Summary of In Vivo Pharmacodynamic Effects of YH-306 in a Xenograft Mouse Model

Animal Model	Treatment	Outcome	Reference
Xenograft mouse model (CRC cells)	YH-306	Suppression of CRC tumor growth.	
Metastasis model (tail vein injection of CRC YH-306 cells)		Inhibition of hepatic and pulmonary metastasis.	_

Mechanism of Action

YH-306 exerts its anti-tumor effects by targeting the FAK signaling pathway.

Signaling Pathway Inhibition:

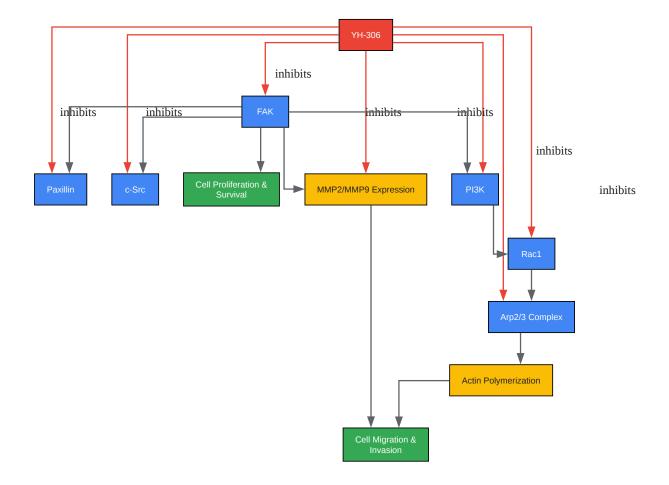
YH-306 has been shown to suppress the activation of several key downstream effectors in the FAK pathway:

- FAK (Focal Adhesion Kinase): Inhibition of auto-phosphorylation.
- c-Src: Suppression of activation.
- Paxillin: Suppression of activation.
- PI3K (Phosphatidylinositol 3-kinase) and Rac1: Suppression of activation.
- MMP2 and MMP9 (Matrix Metalloproteinases): Downregulation of expression.

Additionally, YH-306 inhibits actin polymerization mediated by the Arp2/3 complex.

Visualization of the FAK Signaling Pathway Targeted by YH-306:









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of YH-306]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831111#pharmacokinetics-and-pharmacodynamics-of-yh-306]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com